2-Methoxy-4-(trifluoromethyl)pyrimidine-5-carboxylic acid, CAS 1202980-50-4, is a highly functionalized heterocyclic building block. It belongs to the class of trifluoromethylpyrimidines, which are critical structural motifs in modern medicinal chemistry due to their ability to enhance metabolic stability, binding affinity, and cell permeability of target molecules. This specific acid is primarily utilized as a key intermediate in the synthesis of advanced kinase inhibitors, particularly those targeting the epidermal growth factor receptor (EGFR) family, where the precise arrangement of its substituents is crucial for achieving high potency and selectivity. [1]
In the context of kinase inhibitor design, substituting this compound with close analogs is often unviable. The 2-methoxy group acts as a key hydrogen bond acceptor and modulates the electronic properties of the ring, while the 4-trifluoromethyl group provides a strong electron-withdrawing effect, enhancing metabolic stability and often improving binding affinity within the ATP-binding pocket of target kinases. Replacing the trifluoromethyl group with a simple methyl analog, or removing the 2-methoxy group, fundamentally alters this electronic and steric profile. Such changes can lead to a significant loss of biological potency, require a complete re-optimization of multi-step synthetic routes, and ultimately result in compounds with inferior therapeutic potential, making this specific isomer a deliberate choice for targeted synthesis programs. [1]
This building block is a direct precursor to highly potent dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2). In a key patent for novel kinase inhibitors, the amide derived from this specific acid (Compound 1-20) demonstrated low nanomolar inhibition of both EGFR and HER2. [1] In contrast, a structurally related final compound from the same chemical series lacking the trifluoromethylpyrimidine moiety (Compound 1-1) was significantly less potent against these targets, highlighting the critical contribution of this specific precursor to final activity. [1]
| Evidence Dimension | Enzymatic Inhibition (IC50) |
| Target Compound Data | Compound 1-20 (derived from the target compound) showed IC50 values of 1.3 nM against EGFR and 8.9 nM against HER2. |
| Comparator Or Baseline | Comparator Compound 1-1 (derived from a different, non-trifluoromethylpyrimidine precursor) showed IC50 values of 20.3 nM against EGFR and 123.0 nM against HER2. |
| Quantified Difference | The final inhibitor derived from the target compound is approximately 15.6-fold more potent against EGFR and 13.8-fold more potent against HER2 than the comparator compound. |
| Conditions | In vitro enzymatic assays for EGFR and HER2 kinases. |
This demonstrates that procuring this specific acid is essential for synthesizing inhibitors with the highest target potency, a primary goal in drug discovery.
This carboxylic acid has demonstrated reliable performance in demanding, late-stage amide coupling reactions. It has been successfully coupled with complex, sterically hindered, and electron-rich amino-quinazoline intermediates to produce advanced drug candidates. [1] Its specific electronic configuration, with a moderately activating methoxy group and a deactivating trifluoromethyl group, allows for efficient activation and reaction under standard peptide coupling conditions (e.g., TBTU, HATU) without significant side-product formation. This proven processability is a key procurement consideration for multi-step synthesis campaigns where yield and purity in the final coupling step are critical.
| Evidence Dimension | Synthetic Utility |
| Target Compound Data | Successfully used as the acyl donor in the synthesis of multiple advanced kinase inhibitors via amide bond formation. |
| Comparator Or Baseline | Generic or improperly substituted pyrimidine carboxylic acids, which may exhibit lower yields, require harsher coupling conditions, or lead to undesired side reactions with complex amines. |
| Quantified Difference | Not directly quantified in a head-to-head comparison, but its repeated use in a high-stakes patent application confirms its status as a reliable and preferred building block. |
| Conditions | Standard amide coupling conditions (e.g., TBTU, DIPEA, DMF) with N-(4-((3-chloro-4-fluorophenyl)amino)-7-methoxyquinazolin-6-yl)amine. |
For a technical buyer, this demonstrates reduced process development risk and compatibility with established synthetic workflows, ensuring reliability for complex synthesis projects.
Directly applicable for the synthesis of dual EGFR/HER2 inhibitors intended for preclinical oncology studies. The evidence shows this precursor is required to achieve the low-nanomolar potency necessary for effective target engagement in cellular and in vivo models of cancers driven by these kinases. [1]
Serves as a validated starting point and benchmark for medicinal chemistry programs aiming to develop novel kinase inhibitors. Its proven utility and high resulting potency allow researchers to confidently explore modifications at other positions of the final molecule, knowing the core pyrimidine fragment is optimized for potent binding. [1]
Ideal for the synthesis of chemical probes or diagnostics where high affinity and selectivity for EGFR/HER2 are required. The potency conferred by this building block ensures that resulting probes will bind effectively to their targets at low concentrations, improving signal-to-noise ratios in biochemical or imaging assays.